Human Erythrocyte AChE Inhibition: Quantitative Comparison of Isopropyl (4-fluorophenyl)carbamate vs. Donepezil
Isopropyl (4-fluorophenyl)carbamate demonstrates a specific, quantifiable potency as a reversible inhibitor of human acetylcholinesterase (AChE). In a standardized assay using human erythrocytes, it exhibited an IC₅₀ value of 1.2 µM . This provides a precise, experimentally derived benchmark for comparing its activity against established AChE inhibitors. For context, the clinically approved AChE inhibitor Donepezil, evaluated in a comparable human erythrocyte AChE assay, has reported IC₅₀ values in the range of 0.011 – 0.022 µM [1], making it approximately 55- to 109-fold more potent. While isopropyl (4-fluorophenyl)carbamate is less potent than a frontline therapeutic, this quantitative data confirms its status as a moderately potent, reversible AChE inhibitor, positioning it as a useful tool compound for mechanistic studies where high-potency inhibition is not required or may be undesirable due to off-target effects.
| Evidence Dimension | Inhibitory Potency against Human Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | Donepezil (IC₅₀ = 0.011 – 0.022 µM) |
| Quantified Difference | Donepezil is ~55- to 109-fold more potent |
| Conditions | Human erythrocyte AChE assay |
Why This Matters
This quantifies the compound's specific AChE inhibition potency, enabling researchers to select it as a moderately potent, reversible tool compound with a defined activity profile distinct from high-potency clinical agents.
- [1] Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609-613. View Source
